LAS191954

Beschreibung

Eigenschaften

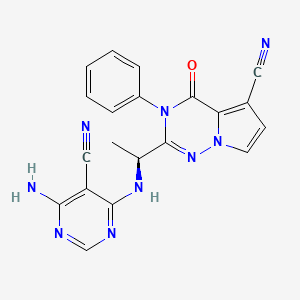

IUPAC Name |

2-[(1S)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMWKKVIZAIAHU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403947-26-1 | |

| Record name | LAS-191954 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403947261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAS-191954 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MK0TQ597B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to LAS191954 for the Investigation of B-Cell Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LAS191954, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and drug development professionals investigating B-cell activation pathways. It covers the mechanism of action of this compound, its effects on various aspects of B-cell function, and detailed protocols for key in vitro experiments. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and PI3Kδ in B-Cell Activation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimeric enzymes, and the p110δ catalytic subunit is predominantly expressed in hematopoietic cells, playing a crucial role in the development and function of B-lymphocytes.

Upon B-cell receptor (BCR) engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt, which orchestrates a cascade of signaling events culminating in B-cell activation, proliferation, and differentiation.

Given its central role in B-cell signaling, PI3Kδ has emerged as a key therapeutic target for a range of immunological disorders, including autoimmune diseases and B-cell malignancies. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, making it an invaluable tool for studying the intricate pathways of B-cell activation.[1][2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that is essential for B-cell activation. The primary consequence of PI3Kδ inhibition by this compound is the suppression of Akt phosphorylation, a key event in the B-cell activation pathway.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound and the expected effects of selective PI3Kδ inhibition on B-cell functions.

Table 1: In Vitro Potency of this compound

| Parameter | Assay | Cell Type/System | IC50 | Reference |

| PI3Kδ Inhibition | Enzymatic Assay | Recombinant Human PI3Kδ | 2.6 nM | [1][4] |

| B-Cell Activation (CD69 Expression) | Flow Cytometry | Isolated Human PBMCs | 4.6 nM | [1] |

| B-Cell Activation (CD69 Expression) | Flow Cytometry | Human Whole Blood | 47 nM | [1] |

| Akt Phosphorylation (Thr308) | ELISA | Human THP-1 cells (M-CSF stimulated) | 7.8 nM | [1] |

| Akt Phosphorylation (Ser473) | HTRF Assay | Human HUVEC cells (S1P stimulated) | 295 nM (PI3Kβ) | [1] |

Table 2: Expected Effects of Selective PI3Kδ Inhibition on B-Cell Functions (Based on studies with selective PI3Kδ inhibitors)

| B-Cell Function | Assay Type | Typical Stimulus | Expected Effect of PI3Kδ Inhibition |

| Proliferation | Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, BrdU) | Anti-IgM, Anti-IgD, CD40L, IL-4 | Potent inhibition |

| Cytokine Production | ELISA, Flow Cytometry (Intracellular Staining) | TLR ligands (e.g., CpG), CD40L | Inhibition of pro-inflammatory cytokines (e.g., TNF-α) and immunoregulatory cytokines (e.g., IL-10) |

| Differentiation | Flow Cytometry (Plasmablast markers) | IL-4, Anti-CD40 | Reduction in plasmablast differentiation |

| Survival | Apoptosis Assay (e.g., Annexin V/PI staining) | - | Induction of apoptosis in malignant B-cells |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on B-cell activation.

B-Cell Activation Assay: CD69 Expression

This assay measures the early activation of B-cells by quantifying the surface expression of CD69.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Anti-IgD antibody (for stimulation)

-

Fluorescently labeled antibodies: Anti-CD19 (e.g., FITC), Anti-CD69 (e.g., PE)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

96-well U-bottom plate

-

Flow cytometer

Protocol:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Prepare a working solution of anti-IgD antibody in RPMI 1640 medium. Add 50 µL to each well to achieve a final concentration of 10 µg/mL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with 200 µL of FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled anti-CD19 and anti-CD69 antibodies at the manufacturer's recommended concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 200 µL of FACS buffer.

-

Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the percentage of CD69-positive cells within this gate.

B-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit B-cell proliferation following stimulation.

Materials:

-

Purified human B-cells

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Anti-IgM antibody (F(ab')2 fragment)

-

IL-4

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well flat-bottom plate

-

Luminometer

Protocol:

-

Isolate B-cells from PBMCs using a negative selection kit.

-

Resuspend the purified B-cells in RPMI 1640 medium at a concentration of 5 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle to the respective wells.

-

Pre-incubate the plate for 30 minutes at 37°C.

-

Prepare a stimulation cocktail containing anti-IgM (e.g., 10 µg/mL) and IL-4 (e.g., 20 ng/mL) in RPMI 1640 medium. Add 50 µL of the cocktail to each well.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell proliferation reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Cytokine Production Assay

This assay quantifies the effect of this compound on the production of key B-cell cytokines.

Materials:

-

Purified human B-cells

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

TLR9 agonist (e.g., CpG ODN 2006)

-

CD40L

-

ELISA kits for human IL-10 and TNF-α

-

96-well cell culture plate

Protocol:

-

Isolate and resuspend purified B-cells as described in the proliferation assay protocol.

-

Plate 100 µL of the cell suspension (e.g., 2 x 10^5 cells) per well in a 96-well plate.

-

Add 50 µL of diluted this compound or vehicle to the wells and pre-incubate for 30 minutes.

-

Prepare a stimulation cocktail containing a TLR9 agonist (e.g., 1 µM CpG ODN) and CD40L (e.g., 1 µg/mL). Add 50 µL of the cocktail to each well.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

Quantify the concentration of IL-10 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition relative to the vehicle-treated control.

Conclusion

This compound is a powerful research tool for dissecting the complexities of B-cell activation pathways. Its high potency and selectivity for PI3Kδ allow for precise investigation of the role of this kinase in various B-cell functions. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. The continued study of PI3Kδ inhibitors like this compound will undoubtedly contribute to a deeper understanding of B-cell biology and the development of novel therapies for immune-mediated diseases.

References

- 1. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 3. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to LAS191954 for the Investigation of B-Cell Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LAS191954, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and drug development professionals investigating B-cell activation pathways. It covers the mechanism of action of this compound, its effects on various aspects of B-cell function, and detailed protocols for key in vitro experiments. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and PI3Kδ in B-Cell Activation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are heterodimeric enzymes, and the p110δ catalytic subunit is predominantly expressed in hematopoietic cells, playing a crucial role in the development and function of B-lymphocytes.

Upon B-cell receptor (BCR) engagement by an antigen, PI3Kδ is recruited to the plasma membrane and activated. This leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase Akt, which orchestrates a cascade of signaling events culminating in B-cell activation, proliferation, and differentiation.

Given its central role in B-cell signaling, PI3Kδ has emerged as a key therapeutic target for a range of immunological disorders, including autoimmune diseases and B-cell malignancies. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, making it an invaluable tool for studying the intricate pathways of B-cell activation.[1][2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110δ catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the downstream signaling cascade that is essential for B-cell activation. The primary consequence of PI3Kδ inhibition by this compound is the suppression of Akt phosphorylation, a key event in the B-cell activation pathway.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound and the expected effects of selective PI3Kδ inhibition on B-cell functions.

Table 1: In Vitro Potency of this compound

| Parameter | Assay | Cell Type/System | IC50 | Reference |

| PI3Kδ Inhibition | Enzymatic Assay | Recombinant Human PI3Kδ | 2.6 nM | [1][4] |

| B-Cell Activation (CD69 Expression) | Flow Cytometry | Isolated Human PBMCs | 4.6 nM | [1] |

| B-Cell Activation (CD69 Expression) | Flow Cytometry | Human Whole Blood | 47 nM | [1] |

| Akt Phosphorylation (Thr308) | ELISA | Human THP-1 cells (M-CSF stimulated) | 7.8 nM | [1] |

| Akt Phosphorylation (Ser473) | HTRF Assay | Human HUVEC cells (S1P stimulated) | 295 nM (PI3Kβ) | [1] |

Table 2: Expected Effects of Selective PI3Kδ Inhibition on B-Cell Functions (Based on studies with selective PI3Kδ inhibitors)

| B-Cell Function | Assay Type | Typical Stimulus | Expected Effect of PI3Kδ Inhibition |

| Proliferation | Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, BrdU) | Anti-IgM, Anti-IgD, CD40L, IL-4 | Potent inhibition |

| Cytokine Production | ELISA, Flow Cytometry (Intracellular Staining) | TLR ligands (e.g., CpG), CD40L | Inhibition of pro-inflammatory cytokines (e.g., TNF-α) and immunoregulatory cytokines (e.g., IL-10) |

| Differentiation | Flow Cytometry (Plasmablast markers) | IL-4, Anti-CD40 | Reduction in plasmablast differentiation |

| Survival | Apoptosis Assay (e.g., Annexin V/PI staining) | - | Induction of apoptosis in malignant B-cells |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on B-cell activation.

B-Cell Activation Assay: CD69 Expression

This assay measures the early activation of B-cells by quantifying the surface expression of CD69.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Anti-IgD antibody (for stimulation)

-

Fluorescently labeled antibodies: Anti-CD19 (e.g., FITC), Anti-CD69 (e.g., PE)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

96-well U-bottom plate

-

Flow cytometer

Protocol:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Prepare a working solution of anti-IgD antibody in RPMI 1640 medium. Add 50 µL to each well to achieve a final concentration of 10 µg/mL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with 200 µL of FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled anti-CD19 and anti-CD69 antibodies at the manufacturer's recommended concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 200 µL of FACS buffer.

-

Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by first gating on the CD19-positive B-cell population and then quantifying the percentage of CD69-positive cells within this gate.

B-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit B-cell proliferation following stimulation.

Materials:

-

Purified human B-cells

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

Anti-IgM antibody (F(ab')2 fragment)

-

IL-4

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well flat-bottom plate

-

Luminometer

Protocol:

-

Isolate B-cells from PBMCs using a negative selection kit.

-

Resuspend the purified B-cells in RPMI 1640 medium at a concentration of 5 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the diluted compound or vehicle to the respective wells.

-

Pre-incubate the plate for 30 minutes at 37°C.

-

Prepare a stimulation cocktail containing anti-IgM (e.g., 10 µg/mL) and IL-4 (e.g., 20 ng/mL) in RPMI 1640 medium. Add 50 µL of the cocktail to each well.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell proliferation reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Cytokine Production Assay

This assay quantifies the effect of this compound on the production of key B-cell cytokines.

Materials:

-

Purified human B-cells

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound (stock solution in DMSO)

-

TLR9 agonist (e.g., CpG ODN 2006)

-

CD40L

-

ELISA kits for human IL-10 and TNF-α

-

96-well cell culture plate

Protocol:

-

Isolate and resuspend purified B-cells as described in the proliferation assay protocol.

-

Plate 100 µL of the cell suspension (e.g., 2 x 10^5 cells) per well in a 96-well plate.

-

Add 50 µL of diluted this compound or vehicle to the wells and pre-incubate for 30 minutes.

-

Prepare a stimulation cocktail containing a TLR9 agonist (e.g., 1 µM CpG ODN) and CD40L (e.g., 1 µg/mL). Add 50 µL of the cocktail to each well.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

Quantify the concentration of IL-10 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition relative to the vehicle-treated control.

Conclusion

This compound is a powerful research tool for dissecting the complexities of B-cell activation pathways. Its high potency and selectivity for PI3Kδ allow for precise investigation of the role of this kinase in various B-cell functions. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. The continued study of PI3Kδ inhibitors like this compound will undoubtedly contribute to a deeper understanding of B-cell biology and the development of novel therapies for immune-mediated diseases.

References

- 1. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 3. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Introduction to LAS191954 and PI3K Delta

An In-Depth Technical Guide on the Potency and Selectivity of LAS191954, a PI3K Delta Inhibitor

This technical guide provides a comprehensive overview of the inhibitory activity of this compound against the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

The delta isoform of PI3K (PI3Kδ) plays a critical role in the function of immune cells, making it a key therapeutic target for autoimmune and inflammatory conditions[1][2]. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, developed from a series of pyrrolotriazinones[1][2]. Its mechanism of action involves blocking the PI3K/AKT signaling pathway, which is central to numerous cellular processes including proliferation, differentiation, and survival[1][3]. Dysregulation of this pathway is implicated in various diseases, including cancer and immunodeficiencies[4][5][6].

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, demonstrating high affinity for PI3Kδ and selectivity against other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Enzymatic and Cellular IC50 Values of this compound

| Target/Assay | IC50 Value | Description |

| PI3Kδ (enzymatic) | 2.6 nM | Inhibition of recombinant human PI3Kδ in an HTRF assay [1][7][8][9][10] |

| PI3Kα (enzymatic) | 8.2 µM | Inhibition of recombinant human PI3Kα[1][10] |

| PI3Kβ (enzymatic) | 94 nM | Inhibition of recombinant human PI3Kβ[1][10] |

| PI3Kγ (enzymatic) | 72 nM | Inhibition of recombinant human PI3Kγ[1][10] |

| THP-1 cells (cellular) | 7.8 nM | Inhibition of M-CSF-stimulated AKT phosphorylation[1][7][10] |

| Isolated PBMC (cellular) | 4.6 nM | Inhibition of B-cell receptor-induced CD69 expression[1] |

| Human Whole Blood (cellular) | 47 nM | Inhibition of B-cell receptor-induced CD69 expression[1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of this compound.

PI3Kδ Enzymatic Assay (HTRF)

The enzymatic potency of this compound against the four class I PI3K isoforms was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

Objective: To measure the direct inhibitory effect of this compound on the kinase activity of purified PI3Kδ enzyme.

Materials:

-

Recombinant human PI3K isoforms (N-terminal His6-tagged p110δ/p85α) expressed in baculovirus-infected Sf21 cells[7].

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)[7].

-

ATP at a concentration equal to the Km for each isoform[1].

-

This compound compound.

-

HTRF detection reagents.

Procedure:

-

A sub-nanomolar concentration of the recombinant PI3K enzyme was pre-incubated with varying concentrations of this compound for 30 minutes[1][7].

-

The kinase reaction was initiated by the addition of the substrate (PIP2) and ATP[7].

-

The reaction mixture was incubated to allow for the enzymatic conversion of PIP2 to PIP3.

-

HTRF detection reagents were added to the wells to measure the amount of PIP3 produced.

-

The fluorescence signal was read on a compatible plate reader, and the data was used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the PI3Kδ enzymatic activity.

Cellular Assay: AKT Phosphorylation in THP-1 Cells

This assay assesses the ability of this compound to penetrate cells and inhibit the PI3Kδ signaling pathway in a cellular context.[1]

Objective: To determine the IC50 of this compound for the inhibition of a downstream effector of PI3Kδ, AKT, in a human monocytic cell line.

Materials:

-

THP-1 human monocytic cell line[1].

-

Macrophage colony-stimulating factor (M-CSF)[1].

-

This compound compound.

-

Lysis buffer with protease and phosphatase inhibitors[11].

-

Antibodies: Primary antibodies against phosphorylated AKT (p-Akt Thr308) and total AKT; HRP-conjugated secondary antibodies[1][11].

Procedure:

-

THP-1 cells were pre-incubated with various concentrations of this compound for 30 minutes[7].

-

The cells were then stimulated with M-CSF for 3 minutes to activate the PI3Kδ pathway[7].

-

Following stimulation, the cells were lysed to release cellular proteins[11].

-

The concentration of phosphorylated AKT (Thr308) in the cell lysates was quantified using an ELISA or Western blot analysis[7].

-

The results were normalized to the total amount of AKT protein.

-

The IC50 value was calculated by plotting the inhibition of AKT phosphorylation against the concentration of this compound.

Visualizations: Pathways and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate the PI3K signaling pathway and the experimental workflows.

PI3K/AKT Signaling Pathway

Experimental Workflow: HTRF Enzymatic Assay

Experimental Workflow: Cellular p-AKT Assay

References

- 1. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PI3K | TargetMol [targetmol.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound |CAS:1403947-26-1 Probechem Biochemicals [probechem.com]

- 11. benchchem.com [benchchem.com]

Introduction to LAS191954 and PI3K Delta

An In-Depth Technical Guide on the Potency and Selectivity of LAS191954, a PI3K Delta Inhibitor

This technical guide provides a comprehensive overview of the inhibitory activity of this compound against the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

The delta isoform of PI3K (PI3Kδ) plays a critical role in the function of immune cells, making it a key therapeutic target for autoimmune and inflammatory conditions[1][2]. This compound is a potent, selective, and orally available inhibitor of PI3Kδ, developed from a series of pyrrolotriazinones[1][2]. Its mechanism of action involves blocking the PI3K/AKT signaling pathway, which is central to numerous cellular processes including proliferation, differentiation, and survival[1][3]. Dysregulation of this pathway is implicated in various diseases, including cancer and immunodeficiencies[4][5][6].

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, demonstrating high affinity for PI3Kδ and selectivity against other Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: In Vitro Enzymatic and Cellular IC50 Values of this compound

| Target/Assay | IC50 Value | Description |

| PI3Kδ (enzymatic) | 2.6 nM | Inhibition of recombinant human PI3Kδ in an HTRF assay [1][7][8][9][10] |

| PI3Kα (enzymatic) | 8.2 µM | Inhibition of recombinant human PI3Kα[1][10] |

| PI3Kβ (enzymatic) | 94 nM | Inhibition of recombinant human PI3Kβ[1][10] |

| PI3Kγ (enzymatic) | 72 nM | Inhibition of recombinant human PI3Kγ[1][10] |

| THP-1 cells (cellular) | 7.8 nM | Inhibition of M-CSF-stimulated AKT phosphorylation[1][7][10] |

| Isolated PBMC (cellular) | 4.6 nM | Inhibition of B-cell receptor-induced CD69 expression[1] |

| Human Whole Blood (cellular) | 47 nM | Inhibition of B-cell receptor-induced CD69 expression[1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of this compound.

PI3Kδ Enzymatic Assay (HTRF)

The enzymatic potency of this compound against the four class I PI3K isoforms was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

Objective: To measure the direct inhibitory effect of this compound on the kinase activity of purified PI3Kδ enzyme.

Materials:

-

Recombinant human PI3K isoforms (N-terminal His6-tagged p110δ/p85α) expressed in baculovirus-infected Sf21 cells[7].

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)[7].

-

ATP at a concentration equal to the Km for each isoform[1].

-

This compound compound.

-

HTRF detection reagents.

Procedure:

-

A sub-nanomolar concentration of the recombinant PI3K enzyme was pre-incubated with varying concentrations of this compound for 30 minutes[1][7].

-

The kinase reaction was initiated by the addition of the substrate (PIP2) and ATP[7].

-

The reaction mixture was incubated to allow for the enzymatic conversion of PIP2 to PIP3.

-

HTRF detection reagents were added to the wells to measure the amount of PIP3 produced.

-

The fluorescence signal was read on a compatible plate reader, and the data was used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the PI3Kδ enzymatic activity.

Cellular Assay: AKT Phosphorylation in THP-1 Cells

This assay assesses the ability of this compound to penetrate cells and inhibit the PI3Kδ signaling pathway in a cellular context.[1]

Objective: To determine the IC50 of this compound for the inhibition of a downstream effector of PI3Kδ, AKT, in a human monocytic cell line.

Materials:

-

THP-1 human monocytic cell line[1].

-

Macrophage colony-stimulating factor (M-CSF)[1].

-

This compound compound.

-

Lysis buffer with protease and phosphatase inhibitors[11].

-

Antibodies: Primary antibodies against phosphorylated AKT (p-Akt Thr308) and total AKT; HRP-conjugated secondary antibodies[1][11].

Procedure:

-

THP-1 cells were pre-incubated with various concentrations of this compound for 30 minutes[7].

-

The cells were then stimulated with M-CSF for 3 minutes to activate the PI3Kδ pathway[7].

-

Following stimulation, the cells were lysed to release cellular proteins[11].

-

The concentration of phosphorylated AKT (Thr308) in the cell lysates was quantified using an ELISA or Western blot analysis[7].

-

The results were normalized to the total amount of AKT protein.

-

The IC50 value was calculated by plotting the inhibition of AKT phosphorylation against the concentration of this compound.

Visualizations: Pathways and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate the PI3K signaling pathway and the experimental workflows.

PI3K/AKT Signaling Pathway

Experimental Workflow: HTRF Enzymatic Assay

Experimental Workflow: Cellular p-AKT Assay

References

- 1. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PI3K | TargetMol [targetmol.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound |CAS:1403947-26-1 Probechem Biochemicals [probechem.com]

- 11. benchchem.com [benchchem.com]

The Impact of LAS191954 on AKT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of LAS191954, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, on the phosphorylation of protein kinase B (AKT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development in inflammatory diseases and other relevant fields.

Core Concept: Inhibition of the PI3Kδ/AKT Signaling Pathway

This compound exerts its biological effects by targeting PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[1] PI3Kδ plays a crucial role in the activation and function of various immune cells.[1] Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This second messenger recruits AKT to the plasma membrane, leading to its phosphorylation at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[2] Dual phosphorylation fully activates AKT, which in turn phosphorylates a multitude of downstream substrates involved in cell survival, proliferation, and inflammation. By selectively inhibiting PI3Kδ, this compound effectively blocks the production of PIP3 and consequently prevents the phosphorylation and activation of AKT.

Quantitative Data Summary

The inhibitory activity of this compound on PI3K isoforms and its cellular effect on AKT phosphorylation have been quantified in various assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| Isoform | IC50 (nM) |

| PI3Kδ | 2.6[1][3][4] |

| PI3Kγ | 72[1] |

| PI3Kβ | 94[1] |

| PI3Kα | 8200[1] |

Table 2: Cellular Inhibitory Activity of this compound on AKT Phosphorylation

| Cell Line | Stimulant | Phosphorylation Site | Assay Method | IC50 (nM) |

| THP-1 (human monocytic) | M-CSF | Thr308 | ELISA | 7.8[1] |

| HUVEC (human umbilical vein endothelial) | Sphingosine-1-Phosphate | Ser473 | Not specified | 295[1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PI3Kδ/AKT Signaling Pathway Inhibition by this compound

Caption: PI3Kδ/AKT pathway inhibition by this compound.

Experimental Workflow: M-CSF-Induced AKT Phosphorylation in THP-1 Cells

Caption: Workflow for assessing this compound's effect in THP-1 cells.

Experimental Workflow: Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs

Caption: Workflow for assessing this compound's effect in HUVEC cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

M-CSF-Induced AKT Phosphorylation in THP-1 Cells (ELISA-based)

1. Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Following differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

2. This compound Treatment and M-CSF Stimulation:

-

Prepare a dilution series of this compound in serum-free medium.

-

Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells by adding macrophage colony-stimulating factor (M-CSF) to a final concentration of 25-50 ng/mL and incubate for 3 minutes at 37°C.

3. Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 1X cell lysis buffer (e.g., from a PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit, Cell Signaling Technology, #7252) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant for analysis.

4. Phospho-AKT (Thr308) ELISA:

-

Perform the ELISA according to the manufacturer's instructions (e.g., PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit).

-

Briefly, add cell lysates to the antibody-coated microwells and incubate.

-

Wash the wells and add the detection antibody (anti-phospho-AKT Thr308).

-

After another wash step, add the HRP-linked secondary antibody.

-

Following a final wash, add the chemiluminescent substrate and measure the relative light units (RLU) using a microplate luminometer.

5. Data Analysis:

-

Normalize the phospho-AKT signal to the total protein concentration of each lysate.

-

Plot the percentage of inhibition of AKT phosphorylation against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs (Western Blot-based)

1. Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 Endothelial Cell Growth Medium-2 supplemented with the provided bullet kit components.

-

Grow cells to 80-90% confluency.

-

Prior to the experiment, serum-starve the cells for 4-6 hours in a basal medium.

2. This compound Treatment and Sphingosine-1-Phosphate (S1P) Stimulation:

-

Prepare a dilution series of this compound in the basal medium.

-

Pre-incubate the serum-starved HUVECs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with S1P at a final concentration of 100-200 nM for 10-15 minutes at 37°C.[5][6]

3. Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

4. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271) and total AKT (e.g., Cell Signaling Technology, #4691) diluted in 5% BSA/TBST.[7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-AKT signal to the total AKT signal for each sample.

-

Calculate the percentage of inhibition of AKT phosphorylation and determine the IC50 value as described for the ELISA method.

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kδ that effectively suppresses the phosphorylation and activation of AKT in a cellular context. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PI3Kδ/AKT signaling pathway. The detailed methodologies and visual representations of the signaling cascade and experimental workflows are intended to facilitate the design and execution of further studies in this area.

References

- 1. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PI3K | TargetMol [targetmol.com]

- 5. Sphingosine 1-phosphate induces angiogenesis: its angiogenic action and signaling mechanism in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate and activation of endothelial nitric-oxide synthase. differential regulation of Akt and MAP kinase pathways by EDG and bradykinin receptors in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

The Impact of LAS191954 on AKT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of LAS191954, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, on the phosphorylation of protein kinase B (AKT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development in inflammatory diseases and other relevant fields.

Core Concept: Inhibition of the PI3Kδ/AKT Signaling Pathway

This compound exerts its biological effects by targeting PI3Kδ, a lipid kinase predominantly expressed in hematopoietic cells.[1] PI3Kδ plays a crucial role in the activation and function of various immune cells.[1] Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits AKT to the plasma membrane, leading to its phosphorylation at two key residues: Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[2] Dual phosphorylation fully activates AKT, which in turn phosphorylates a multitude of downstream substrates involved in cell survival, proliferation, and inflammation. By selectively inhibiting PI3Kδ, this compound effectively blocks the production of PIP3 and consequently prevents the phosphorylation and activation of AKT.

Quantitative Data Summary

The inhibitory activity of this compound on PI3K isoforms and its cellular effect on AKT phosphorylation have been quantified in various assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| Isoform | IC50 (nM) |

| PI3Kδ | 2.6[1][3][4] |

| PI3Kγ | 72[1] |

| PI3Kβ | 94[1] |

| PI3Kα | 8200[1] |

Table 2: Cellular Inhibitory Activity of this compound on AKT Phosphorylation

| Cell Line | Stimulant | Phosphorylation Site | Assay Method | IC50 (nM) |

| THP-1 (human monocytic) | M-CSF | Thr308 | ELISA | 7.8[1] |

| HUVEC (human umbilical vein endothelial) | Sphingosine-1-Phosphate | Ser473 | Not specified | 295[1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

PI3Kδ/AKT Signaling Pathway Inhibition by this compound

Caption: PI3Kδ/AKT pathway inhibition by this compound.

Experimental Workflow: M-CSF-Induced AKT Phosphorylation in THP-1 Cells

Caption: Workflow for assessing this compound's effect in THP-1 cells.

Experimental Workflow: Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs

Caption: Workflow for assessing this compound's effect in HUVEC cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

M-CSF-Induced AKT Phosphorylation in THP-1 Cells (ELISA-based)

1. Cell Culture and Differentiation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Following differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

2. This compound Treatment and M-CSF Stimulation:

-

Prepare a dilution series of this compound in serum-free medium.

-

Pre-incubate the differentiated THP-1 cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate the cells by adding macrophage colony-stimulating factor (M-CSF) to a final concentration of 25-50 ng/mL and incubate for 3 minutes at 37°C.

3. Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 1X cell lysis buffer (e.g., from a PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit, Cell Signaling Technology, #7252) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant for analysis.

4. Phospho-AKT (Thr308) ELISA:

-

Perform the ELISA according to the manufacturer's instructions (e.g., PathScan® Phospho-Akt (Thr308) Sandwich ELISA Kit).

-

Briefly, add cell lysates to the antibody-coated microwells and incubate.

-

Wash the wells and add the detection antibody (anti-phospho-AKT Thr308).

-

After another wash step, add the HRP-linked secondary antibody.

-

Following a final wash, add the chemiluminescent substrate and measure the relative light units (RLU) using a microplate luminometer.

5. Data Analysis:

-

Normalize the phospho-AKT signal to the total protein concentration of each lysate.

-

Plot the percentage of inhibition of AKT phosphorylation against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Sphingosine-1-Phosphate-Induced AKT Phosphorylation in HUVECs (Western Blot-based)

1. Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 Endothelial Cell Growth Medium-2 supplemented with the provided bullet kit components.

-

Grow cells to 80-90% confluency.

-

Prior to the experiment, serum-starve the cells for 4-6 hours in a basal medium.

2. This compound Treatment and Sphingosine-1-Phosphate (S1P) Stimulation:

-

Prepare a dilution series of this compound in the basal medium.

-

Pre-incubate the serum-starved HUVECs with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with S1P at a final concentration of 100-200 nM for 10-15 minutes at 37°C.[5][6]

3. Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

4. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271) and total AKT (e.g., Cell Signaling Technology, #4691) diluted in 5% BSA/TBST.[7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-AKT signal to the total AKT signal for each sample.

-

Calculate the percentage of inhibition of AKT phosphorylation and determine the IC50 value as described for the ELISA method.

Conclusion

This compound is a potent and highly selective inhibitor of PI3Kδ that effectively suppresses the phosphorylation and activation of AKT in a cellular context. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PI3Kδ/AKT signaling pathway. The detailed methodologies and visual representations of the signaling cascade and experimental workflows are intended to facilitate the design and execution of further studies in this area.

References

- 1. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PI3K | TargetMol [targetmol.com]

- 5. Sphingosine 1-phosphate induces angiogenesis: its angiogenic action and signaling mechanism in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate and activation of endothelial nitric-oxide synthase. differential regulation of Akt and MAP kinase pathways by EDG and bradykinin receptors in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent, selective, and orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a critical role in the activation, differentiation, and function of various immune cells, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound as a valuable tool for immunology research, detailing its mechanism of action, experimental protocols for its use in vitro and in vivo, and its selectivity profile.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases are crucial intracellular signaling molecules. The class I PI3Ks, which include the p110δ isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt signaling cascade is central to a multitude of cellular processes in the immune system, including cell proliferation, survival, and differentiation.

PI3Kδ is predominantly expressed in hematopoietic cells and is a key regulator of immune function. In B cells, PI3Kδ is essential for B cell receptor (BCR) signaling, leading to their activation and subsequent antibody production. In T cells, PI3Kδ is involved in T cell receptor (TCR) signaling, promoting their proliferation and cytokine secretion. Mast cells also rely on PI3Kδ for their activation and degranulation in response to allergens. By selectively inhibiting PI3Kδ, this compound offers a targeted approach to modulate these immune responses.

Below is a diagram illustrating the central role of PI3Kδ in the signaling pathways of key immune cells.

Caption: PI3Kδ signaling in immune cells.

Data Presentation: Potency and Selectivity of this compound

The efficacy and specificity of a chemical probe are paramount for its utility in research. This compound exhibits high potency against PI3Kδ with excellent selectivity over other PI3K isoforms and a broader panel of kinases.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Cell Line/System | IC50 (nM) |

| PI3Kδ | Biochemical | Recombinant enzyme | 2.6 |

| PI3Kδ | Cellular (p-Akt) | Human PBMC | 4.6 |

| PI3Kδ | Cellular (p-Akt) | Human Whole Blood | 47 |

Table 2: Selectivity of this compound against other PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |

| PI3Kα | >10,000 | >3846 |

| PI3Kβ | 490 | 188 |

| PI3Kγ | 260 | 100 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | ID50 (mg/kg) |

| Ovalbumin-induced airway eosinophilia | Brown Norway Rat | Eosinophil count in BALF | 0.16 (b.i.d.) |

| Concanavalin A-induced IL-2 production | Rat | Serum IL-2 levels | 0.13 (p.o.) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for key in vitro and in vivo experiments to assess the immunological effects of this compound.

In Vitro B Cell Activation Assay

This protocol details a method to assess the effect of this compound on B cell activation by measuring the expression of the early activation marker CD69.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-human IgD antibody (for B cell receptor cross-linking)

-

Anti-human CD19 antibody (for B cell identification)

-

Anti-human CD69 antibody (for activation marker staining)

-

This compound (dissolved in DMSO)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Prepare a solution of anti-human IgD antibody in complete RPMI-1640 medium. Add 50 µL of the antibody solution to the wells to a final concentration of 10 µg/mL to stimulate B cell activation. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

After incubation, harvest the cells and wash them with FACS buffer.

-

Stain the cells with fluorescently labeled anti-human CD19 and anti-human CD69 antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the percentage of CD69-positive cells within the CD19-positive B cell population.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Caption: B Cell Activation Assay Workflow.

In Vivo Ovalbumin-Induced Airway Inflammation Model in Brown Norway Rats

This model is used to evaluate the anti-inflammatory effects of this compound in an allergic asthma-like condition.

Materials:

-

Male Brown Norway rats (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Al(OH)3) as an adjuvant

-

Sterile saline

-

This compound formulation for oral administration

-

Vehicle control for this compound

-

Nebulizer for aerosol challenge

-

Equipment for bronchoalveolar lavage (BAL)

-

Reagents for cell counting and differential analysis (e.g., Wright-Giemsa stain)

Procedure:

-

Sensitization:

-

On day 0 and day 7, sensitize the rats by intraperitoneal injection of 1 mg OVA and 100 mg Al(OH)3 in 1 mL of sterile saline.

-

-

Drug Administration:

-

From day 14 to day 21, administer this compound or vehicle orally twice daily (b.i.d.).

-

-

Aerosol Challenge:

-

On days 19, 20, and 21, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer. The drug is administered 1 hour before and 6 hours after each challenge.

-

-

Bronchoalveolar Lavage (BAL):

-

On day 22 (24 hours after the final challenge), anesthetize the rats and perform a BAL by instilling and retrieving sterile saline from the lungs.

-

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

-

Data Analysis:

-

Calculate the total number of each cell type in the BAL fluid.

-

Compare the cell counts between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

-

Calculate the ID50 value of this compound.

-

Caption: OVA-Induced Airway Inflammation Workflow.

In Vivo Concanavalin A-Induced IL-2 Production Model in Rats

This model assesses the effect of this compound on T-cell activation in vivo by measuring the production of Interleukin-2 (IL-2).

Materials:

-

Male rats (e.g., Sprague-Dawley, 200-250 g)

-

Concanavalin A (ConA)

-

Sterile saline

-

This compound formulation for oral administration

-

Vehicle control for this compound

-

Equipment for intravenous injection and blood collection

-

ELISA kit for rat IL-2

Procedure:

-

Drug Administration:

-

Administer this compound or vehicle orally to the rats.

-

-

ConA Challenge:

-

One hour after drug administration, inject ConA intravenously at a dose of 10 mg/kg.

-

-

Blood Collection:

-

Ninety minutes after the ConA injection, collect blood samples via cardiac puncture or from the tail vein.

-

-

Serum Preparation:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

IL-2 Measurement:

-

Measure the concentration of IL-2 in the serum samples using a rat IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum IL-2 levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

-

Calculate the ID50 value of this compound.

-

Caption: ConA-Induced IL-2 Production Workflow.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor that serves as an invaluable tool for immunology research. Its well-defined mechanism of action, coupled with its demonstrated efficacy in relevant in vitro and in vivo models of inflammation, makes it an excellent probe for dissecting the role of PI3Kδ in various immune processes. This guide provides the necessary technical information and detailed protocols to facilitate the use of this compound in investigating the complexities of the immune system and in the development of novel therapeutic strategies for immune-mediated diseases.

LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent, selective, and orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway plays a critical role in the activation, differentiation, and function of various immune cells, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound as a valuable tool for immunology research, detailing its mechanism of action, experimental protocols for its use in vitro and in vivo, and its selectivity profile.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases are crucial intracellular signaling molecules. The class I PI3Ks, which include the p110δ isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt signaling cascade is central to a multitude of cellular processes in the immune system, including cell proliferation, survival, and differentiation.

PI3Kδ is predominantly expressed in hematopoietic cells and is a key regulator of immune function. In B cells, PI3Kδ is essential for B cell receptor (BCR) signaling, leading to their activation and subsequent antibody production. In T cells, PI3Kδ is involved in T cell receptor (TCR) signaling, promoting their proliferation and cytokine secretion. Mast cells also rely on PI3Kδ for their activation and degranulation in response to allergens. By selectively inhibiting PI3Kδ, this compound offers a targeted approach to modulate these immune responses.

Below is a diagram illustrating the central role of PI3Kδ in the signaling pathways of key immune cells.

Caption: PI3Kδ signaling in immune cells.

Data Presentation: Potency and Selectivity of this compound

The efficacy and specificity of a chemical probe are paramount for its utility in research. This compound exhibits high potency against PI3Kδ with excellent selectivity over other PI3K isoforms and a broader panel of kinases.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Cell Line/System | IC50 (nM) |

| PI3Kδ | Biochemical | Recombinant enzyme | 2.6 |

| PI3Kδ | Cellular (p-Akt) | Human PBMC | 4.6 |

| PI3Kδ | Cellular (p-Akt) | Human Whole Blood | 47 |

Table 2: Selectivity of this compound against other PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |

| PI3Kα | >10,000 | >3846 |

| PI3Kβ | 490 | 188 |

| PI3Kγ | 260 | 100 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Endpoint | ID50 (mg/kg) |

| Ovalbumin-induced airway eosinophilia | Brown Norway Rat | Eosinophil count in BALF | 0.16 (b.i.d.) |

| Concanavalin A-induced IL-2 production | Rat | Serum IL-2 levels | 0.13 (p.o.) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for key in vitro and in vivo experiments to assess the immunological effects of this compound.

In Vitro B Cell Activation Assay

This protocol details a method to assess the effect of this compound on B cell activation by measuring the expression of the early activation marker CD69.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-human IgD antibody (for B cell receptor cross-linking)

-

Anti-human CD19 antibody (for B cell identification)

-

Anti-human CD69 antibody (for activation marker staining)

-

This compound (dissolved in DMSO)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Prepare a solution of anti-human IgD antibody in complete RPMI-1640 medium. Add 50 µL of the antibody solution to the wells to a final concentration of 10 µg/mL to stimulate B cell activation. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

After incubation, harvest the cells and wash them with FACS buffer.

-

Stain the cells with fluorescently labeled anti-human CD19 and anti-human CD69 antibodies for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the percentage of CD69-positive cells within the CD19-positive B cell population.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Caption: B Cell Activation Assay Workflow.

In Vivo Ovalbumin-Induced Airway Inflammation Model in Brown Norway Rats

This model is used to evaluate the anti-inflammatory effects of this compound in an allergic asthma-like condition.

Materials:

-

Male Brown Norway rats (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)3) as an adjuvant

-

Sterile saline

-

This compound formulation for oral administration

-

Vehicle control for this compound

-

Nebulizer for aerosol challenge

-

Equipment for bronchoalveolar lavage (BAL)

-

Reagents for cell counting and differential analysis (e.g., Wright-Giemsa stain)

Procedure:

-

Sensitization:

-

On day 0 and day 7, sensitize the rats by intraperitoneal injection of 1 mg OVA and 100 mg Al(OH)3 in 1 mL of sterile saline.

-

-

Drug Administration:

-

From day 14 to day 21, administer this compound or vehicle orally twice daily (b.i.d.).

-

-

Aerosol Challenge:

-

On days 19, 20, and 21, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer. The drug is administered 1 hour before and 6 hours after each challenge.

-

-

Bronchoalveolar Lavage (BAL):

-

On day 22 (24 hours after the final challenge), anesthetize the rats and perform a BAL by instilling and retrieving sterile saline from the lungs.

-

-

Cell Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

-

-

Data Analysis:

-

Calculate the total number of each cell type in the BAL fluid.

-

Compare the cell counts between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

-

Calculate the ID50 value of this compound.

-

Caption: OVA-Induced Airway Inflammation Workflow.

In Vivo Concanavalin A-Induced IL-2 Production Model in Rats

This model assesses the effect of this compound on T-cell activation in vivo by measuring the production of Interleukin-2 (IL-2).

Materials:

-

Male rats (e.g., Sprague-Dawley, 200-250 g)

-

Concanavalin A (ConA)

-

Sterile saline

-

This compound formulation for oral administration

-

Vehicle control for this compound

-

Equipment for intravenous injection and blood collection

-

ELISA kit for rat IL-2

Procedure:

-

Drug Administration:

-

Administer this compound or vehicle orally to the rats.

-

-

ConA Challenge:

-

One hour after drug administration, inject ConA intravenously at a dose of 10 mg/kg.

-

-

Blood Collection:

-

Ninety minutes after the ConA injection, collect blood samples via cardiac puncture or from the tail vein.

-

-

Serum Preparation:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

IL-2 Measurement:

-

Measure the concentration of IL-2 in the serum samples using a rat IL-2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum IL-2 levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.

-

Calculate the ID50 value of this compound.

-

Caption: ConA-Induced IL-2 Production Workflow.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor that serves as an invaluable tool for immunology research. Its well-defined mechanism of action, coupled with its demonstrated efficacy in relevant in vitro and in vivo models of inflammation, makes it an excellent probe for dissecting the role of PI3Kδ in various immune processes. This guide provides the necessary technical information and detailed protocols to facilitate the use of this compound in investigating the complexities of the immune system and in the development of novel therapeutic strategies for immune-mediated diseases.

Methodological & Application

Application Notes and Protocols for LAS191954 in THP-1 Cells

Evaluating the Potency and Cellular Activity of the PI3Kδ Inhibitor LAS191954 using a THP-1 Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract